molecular formula C13H11BrN2O B11774845 (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone

(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone

Cat. No.: B11774845
M. Wt: 291.14 g/mol
InChI Key: RDBQCIVBLOONNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions[2][2]. The intermediate product is then subjected to acidic conditions to yield the final compound[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product[2][2].

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. As a precursor to benzodiazepines, it affects the gamma-aminobutyric acid (GABA) receptors in the central nervous system . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone

InChI

InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3

InChI Key

RDBQCIVBLOONNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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